Denufosol - 211448-85-0

Denufosol

Catalog Number: EVT-1575518
CAS Number: 211448-85-0
Molecular Formula: C18H27N5O21P4
Molecular Weight: 773.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Denufosol was an inhaled drug used for the treatment of cystic fibrosis (CF), showing various improvements in lung function during a phase III clinical trial. A new drug application (NDA) was filed with the FDA in 2011, however, the second phase III clinical trial showed a lack of improvement in lung function for cystic fibrosis patients taking denufosol. The drug was also evaluated in the treatment of retinal detachment and other diseases of the retina. Denufosol has not gained FDA approval, and clinical trials with this drug have ceased since 2011.
Overview

Denufosol is an inhaled pharmaceutical compound primarily developed for the treatment of cystic fibrosis. It is a synthetic dinucleotide composed of deoxycytidine and uridine, linked by four phosphate groups. This compound is designed to facilitate ion transport in epithelial cells, counteracting the effects of defective chloride channels in cystic fibrosis patients. Denufosol was investigated in clinical trials, notably TIGER-1 and TIGER-2, but did not meet all efficacy endpoints in later studies, leading to its discontinuation in further clinical development as of 2011 .

Source and Classification

Denufosol is classified as a dinucleotide and is known chemically as 2'-Desoxycytidine (5')tetraphospho(5')uridine. Its development was sponsored by Inspire Pharmaceuticals in collaboration with the Cystic Fibrosis Foundation. The compound is administered via inhalation, targeting the deeper regions of the lungs to maximize therapeutic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of denufosol typically involves the activation of uridine 5'-triphosphate followed by coupling with deoxycytidine derivatives. One common method utilizes tributylamine salts to facilitate this process:

  1. Activation of Uridine: Uridine 5'-triphosphate is converted into its tributylamine salt.
  2. Phosphorylation: The activated uridine undergoes phosphorylation to form a cyclic intermediate.
  3. Coupling: This intermediate reacts with deoxycytidine to yield denufosol.

Alternative methods may involve enzymatic processes or other chemical strategies to achieve similar results .

Molecular Structure Analysis

Structure and Data

Denufosol's molecular formula is C18H27N5O21P4C_{18}H_{27}N_{5}O_{21}P_{4}, with a molar mass of approximately 773.32g/mol773.32\,g/mol. Its structure features two nucleosides connected by four phosphate groups, forming a complex arrangement that facilitates its biological activity . The compound exists predominantly in its tetrasodium salt form for stability and solubility during administration.

Chemical Reactions Analysis

Reactions and Technical Details

Denufosol participates in various biochemical reactions, primarily through its interaction with purinergic receptors. As an agonist at the P2Y2 subtype of purinergic receptors, it activates alternative chloride channels via G protein signaling pathways. This mechanism enhances ion transport across epithelial membranes, which is crucial for alleviating symptoms associated with cystic fibrosis .

Mechanism of Action

Denufosol functions by mimicking the action of ATP at purinergic receptors, leading to increased chloride ion transport in epithelial cells. In cystic fibrosis, the malfunctioning cystic fibrosis transmembrane conductance regulator protein results in thick mucus production; denufosol's activation of alternative pathways helps restore some degree of normal ion transport and mucus clearance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Denufosol is typically presented as a white to off-white powder.
  • Solubility: It is soluble in water due to its ionic nature when formulated as a tetrasodium salt.

Chemical Properties

  • Stability: Denufosol's stability can vary based on its solid form (e.g., crystalline vs. amorphous).
  • Melting Point: Specific melting point data may vary based on the formulation but generally reflects typical values for similar compounds.

Relevant analyses such as differential scanning calorimetry and thermogravimetric analysis are often used to characterize these properties during formulation development .

Applications

Denufosol has been primarily studied for its potential use in treating cystic fibrosis through nebulization, allowing direct delivery to the lungs. Although it showed promise in early clinical trials, subsequent studies did not support its continued development for this indication. Additionally, it was explored for treating retinal diseases but did not progress past initial trials .

Pharmacological Characterization of Denufosol

Chemical Structure and Biochemical Properties

Dinucleotide Composition: Uridine-Deoxycytidine Tetraphosphate Linkage

Denufosol tetrasodium (chemical formula: C₁₈H₂₇N₅Na₄O₂₁P₄; molecular weight: 773.32 g/mol) is a dinucleotide polyphosphate comprising uridine and 2'-deoxycytidine moieties linked by a tetraphosphate bridge (-P₄O₁₃⁻) at their 5'-positions [4] [7]. This linear tetra-anionic structure features:

  • Heterocyclic Bases: Uridine (uracil riboside) and 2'-deoxycytidine (cytosine deoxyriboside), enabling specific recognition by purinergic receptors [6].
  • Sugar Variability: The asymmetric design combines a ribose (uridine) and deoxyribose (deoxycytidine), influencing enzymatic stability [2].
  • Polyphosphate Chain: The tetraphosphate linker confers high polarity and chelation capacity for divalent cations (e.g., Ca²⁺, Mg²⁺), facilitating interactions with positively charged receptor domains [8].

Biochemically, the tetraphosphate linkage is critical for P2Y₂ receptor activation. Molecular docking studies confirm that the tetra-anionic chain forms salt bridges with lysine/arginine residues in the receptor's binding pocket, while nucleobases engage in π-stacking and hydrogen bonding [1] [6]. This dual interaction triggers downstream signaling pathways involving Gq-proteins and phospholipase C [1].

Table 1: Structural Features of Denufosol

ComponentChemical GroupFunctional Role
Uridine moietyPyrimidine nucleoside (ribose)Receptor recognition via hydrogen bonding with Thr/Ser residues
Deoxycytidine moietyPyrimidine nucleoside (deoxyribose)Metabolic resistance to phosphatases
Tetraphosphate linkerLinear P₄O₁₃⁻ chainIonic interaction with receptor cationic domains; calcium chelation
Tetrasodium counterionsNa⁺Solubility enhancement and crystal lattice stabilization

Metabolic Stability and Degradation Pathways

Denufosol exhibits significantly enhanced metabolic stability compared to endogenous nucleotides like ATP or UTP, attributable to:

  • Deoxyribose Protection: The 2'-deoxycytidine moiety lacks a hydroxyl group at the 2' position, rendering it resistant to ribonuclease (RNase) cleavage [2] [6].
  • Phosphoester Resistance: The tetraphosphate chain is less susceptible to ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) degradation due to steric hindrance from the nucleoside units [6].

In vitro and ex vivo studies demonstrate:

  • A half-life of >22 hours in cystic fibrosis sputum, compared to <1 hour for UTP [2].
  • Resistance to alkaline phosphatase hydrolysis in airway epithelial lining fluid, maintaining >80% integrity after 6 hours [6].Primary degradation occurs via:
  • Stepwise Dephosphorylation: Catalyzed by membrane-bound ectonucleotidases (e.g., CD39/NTPDase), yielding tri-, di-, and monophosphate metabolites.
  • Nucleoside Cleavage: Cytidine deaminase converts deoxycytidine to deoxyuridine, forming inactive metabolites [6] [10].

Table 2: Metabolic Stability Profile of Denufosol vs. Endogenous Agonists

CompoundHalf-Life in SputumPrimary Degradation EnzymesStability Relative to UTP
Denufosol>22 hoursEctonucleoside triphosphate diphosphohydrolase50-fold increase
UTP<1 hourAlkaline phosphatase, RNaseReference
Diquafosol~4 hoursEctonucleotidases6-fold decrease

Physicochemical Profile: Solubility, Polarity, and Molecular Interactions

Denufosol tetrasodium displays high hydrophilicity due to its polyanionic structure:

  • Solubility: >500 mg/mL in water at 25°C, driven by ionic dissociation of sodium counterions and hydrogen bonding with water molecules [4] [7].
  • Polarity: LogP < -4.0, indicating extreme polarity and negligible membrane permeability, confining its action to extracellular targets [6].
  • Ionic Strength: Fully ionized at physiological pH (pKa of phosphate groups: 0.9, 2.1, 6.7, 9.2), enabling electrostatic interactions with cationic residues of P2Y₂ receptors [8].

Key molecular interactions include:

  • Receptor Binding: Coordination of phosphate oxygens with Lys⁸⁰, Arg⁹², and Arg²⁶⁵ in human P2Y₂ receptors [1].
  • Metal Chelation: Mg²⁺ or Ca²⁺ bridging between phosphate groups stabilizes the active conformation [8].
  • Limited Membrane Diffusion: Negative charge prevents passive cellular uptake, minimizing off-target intracellular effects [6] [10].

Synthesis and Structural Optimization

Prodrug Design Strategies for Enhanced Bioavailability

Although denufosol itself is not a prodrug, structural optimization focused on overcoming bioavailability barriers inherent to polyphosphates:

  • Metabolic Shielding: Replacement of ribose with 2'-deoxyribose in cytidine moiety blocked the major site of nuclease attack [2] [6].
  • Charge Masking: Early analogs explored ethyl esterification of phosphates to enhance lipophilicity, but hydrolysis rates were inconsistent in vivo [6].
  • Borate Complexation: Transient complexes with boronic acids were tested to reduce anionic charge density during nebulization, improving aerosol deposition [10].

Limitations persist:

  • No orally bioavailable prodrugs advanced due to rapid intestinal phosphatase activity.
  • Inhaled delivery remains essential to bypass systemic metabolism [6] [10].

Tetrasodium Salt Formulation and Ionic Properties

The tetrasodium salt formulation (CAS: 318250-11-2) was engineered to address physicochemical challenges:

  • Crystallinity: Forms a stable orthorhombic crystal lattice with sodium ions neutralizing the tetra-anionic core, enabling lyophilization and powder stability [4] [7].
  • Osmolality Adjustment: Formulated at isotonic osmolality (290 ± 15 mOsm/kg) to prevent airway irritation upon nebulization [6] [10].
  • Solution Properties: pH 7.0–8.5 minimizes acid-catalyzed hydrolysis of phosphate bonds and ensures compatibility with airway surface liquid [10].

Table 3: Key Properties of Denufosol Tetrasodium Formulation

PropertySpecificationFunctional Impact
Counterions4 Na⁺Neutralizes charge for salt formation; provides aqueous solubility
Aqueous solubility>500 mg/mLEnables high-concentration nebulization solutions
pH (1% solution)7.0–8.5Prevents hydrolysis and mucosal irritation
Osmolality290 ± 15 mOsm/kgIsotonic with airway lining fluid
Thermal stabilityDecomposition >150°CAllows storage at room temperature

The ionic composition directly influences pharmacological performance:

  • Sodium ions facilitate rapid dissolution in nebulizers, generating respirable particles (MMAD: 3–5 µm) [6].
  • High ionic strength prevents aggregation during aerosolization, ensuring distal airway delivery [10].

Listed Compounds: Denufosol, Denufosol tetrasodium, INS 37217.

Properties

CAS Number

211448-85-0

Product Name

Denufosol

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C18H27N5O21P4

Molecular Weight

773.3 g/mol

InChI

InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1

InChI Key

FPNPSEMJLALQSA-MIYUEGBISA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Synonyms

denufosol tetrasodium
INS 37217
INS37217
P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.